molecular formula C2H10Cl2N2O B2701130 Aminoethylhydroxylamine dihydrochloride CAS No. 84627-31-6

Aminoethylhydroxylamine dihydrochloride

Cat. No.: B2701130
CAS No.: 84627-31-6
M. Wt: 149.02
InChI Key: JVKAWJASTRPFQY-UHFFFAOYSA-N
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Description

Aminoethylhydroxylamine dihydrochloride is a chemical compound with the molecular formula C2H10Cl2N2O. It is a derivative of hydroxylamine and is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoethylhydroxylamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically occurs in an aqueous medium with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Aminoethylhydroxylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Aminoethylhydroxylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is employed in the modification of biomolecules and as a reagent in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of aminoethylhydroxylamine dihydrochloride involves its reactivity with various functional groups. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons and form stable intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine hydrochloride: Similar in structure but lacks the ethylamine group.

    Ethylenediamine: Contains two amine groups but lacks the hydroxylamine functionality.

    2,2′-Oxydiethylamine dihydrochloride: Similar in having two amine groups but with an ether linkage instead of a hydroxylamine group.

Uniqueness

Aminoethylhydroxylamine dihydrochloride is unique due to its combination of hydroxylamine and ethylamine functionalities, making it highly versatile in various chemical reactions. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds.

Properties

IUPAC Name

N-(2-aminoethyl)hydroxylamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O.2ClH/c3-1-2-4-5;;/h4-5H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNAGPBWLUTAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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